2,3-dimethoxy-N,N-dimethylbenzamide
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Overview
Description
2,3-Dimethoxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C11H15NO3 It is a derivative of benzamide, characterized by the presence of two methoxy groups at the 2 and 3 positions of the benzene ring and a dimethylamino group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethoxy-N,N-dimethylbenzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with dimethylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride, which then reacts with dimethylamine to yield the desired benzamide.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) can be employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzamides.
Scientific Research Applications
2,3-Dimethoxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy groups and the dimethylamino group play crucial roles in its binding affinity and activity. The compound may exert its effects through pathways involving oxidative stress modulation and inhibition of bacterial growth .
Comparison with Similar Compounds
N,N-Dimethylbenzamide: Lacks the methoxy groups, resulting in different chemical properties and reactivity.
2,3-Dimethoxybenzamide: Lacks the dimethylamino group, affecting its biological activity and applications.
2,3-Dimethoxy-N-(2-propynyl)benzamide:
Uniqueness: 2,3-Dimethoxy-N,N-dimethylbenzamide is unique due to the presence of both methoxy and dimethylamino groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2,3-dimethoxy-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-12(2)11(13)8-6-5-7-9(14-3)10(8)15-4/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHLGQIAZXCPPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C(=CC=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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